N1,N10-Bis(p-coumaroyl)spermidine

Enzyme Inhibition Alpha-Glucosidase Postprandial Hyperglycemia

Researchers requiring the N1,N10-regioisomer for lunarine biosynthesis or α-glucosidase screening must verify structural identity-analogs such as N1,N5,N10-tris(p-coumaroyl)spermidine are not functionally equivalent. • Sole substrate for cytochrome P450-mediated stereo-selective phenol-oxidative coupling to lunarine • Verified HPLC purity and structural characterization provided • Supplied from US/EU stock with comprehensive Certificate of Analysis

Molecular Formula C25H31N3O4
Molecular Weight 437.5 g/mol
CAS No. 114916-05-1
Cat. No. B170344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N10-Bis(p-coumaroyl)spermidine
CAS114916-05-1
SynonymsN1,N10-Bis(p-coumaroyl)spermidine
Molecular FormulaC25H31N3O4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
InChIKeyQYBCBMVQSCJMSA-VOMDNODZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Sourcing N1,N10-Bis(p-coumaroyl)spermidine


N1,N10-Bis(p-coumaroyl)spermidine (CAS 114916-05-1) is a phenylpropanoid belonging to the class of hydroxycinnamic acid amides, specifically a bis-coumaroyl spermidine conjugate [1]. It is characterized by a spermidine backbone symmetrically substituted with two trans-p-coumaroyl groups at its terminal N1 and N10 positions . The compound has been isolated from natural sources, including Fagales pollen and alfalfa (Medicago sativa) herb , and is noted for its role as a biosynthetic precursor to the macrocyclic alkaloid lunarine [2].

Compound identity
Defined bis-coumaroyl spermidine conjugate with symmetrical N1,N10-trans-p-coumaroyl substitution
Biosynthetic role
Specific precursor for the macrocyclic alkaloid lunarine via stereo‑selective phenol‑oxidative coupling

Identity Verification for Research Procurement


Procuring this specific spermidine conjugate demands precision because substitution with structurally similar analogs (e.g., N1,N5,N10-tris(p-coumaroyl)spermidine, or other regioisomeric hydroxycinnamic acid amides) is not functionally equivalent. The symmetrical 1,10-bis-substitution pattern is a critical structural determinant for its specific enzymatic interactions; for instance, it is the sole substrate for the stereo-selective phenol-oxidative coupling enzyme that produces the hexahydrodibenzofuran ring of lunarine in Lunaria annua seeds [1]. Without verification of this exact regioisomer, any biological activity profile attributed to N1,N10-Bis(p-coumaroyl)spermidine—whether alpha-glucosidase inhibition or its role as a plant metabolite [2]—cannot be reliably reproduced. The following evidence table provides the available quantitative context for evaluating this compound against its closest relevant comparators.

Verify the exact N1,N10‑bis‑substitution pattern; N1,N5,N10‑tris(coumaroyl)spermidine and other regioisomers are not functionally equivalent for lunarine biosynthesis.
Confirm enzymatic compatibility: only the symmetrical 1,10‑bis form acts as substrate for the cytochrome P‑450 coupling reaction.
Without regioisomer verification, reported biological activities (e.g., enzyme inhibition) may not be reproducible.

Quantitative Evidence Guide


Alpha-Glucosidase Inhibition vs. Acarbose

Evidence indicates N1,N10-Bis(p-coumaroyl)spermidine exhibits inhibitory activity against alpha-glucosidase . However, a critical evidence gap exists: quantitative IC50 data from primary research literature is currently not available from the permitted, non-excluded sources. The widely cited IC50 value of 12.5 µM originates from a vendor site (benchchem.com) that is explicitly excluded from this analysis per the user's directive. As such, a direct, quantitative potency comparison against the clinical comparator Acarbose (IC50 ~0.5-5 µM in various yeast/mammalian assays [1]) is not possible with the available data from authorized sources. The user is advised to independently verify the alpha-glucosidase inhibitory potency of this compound in their own assay system before making procurement decisions based on this activity claim.

Enzyme inhibition
Data to verify
Qualitative alpha‑glucosidase inhibition reported; vendor‑claimed IC50 (12.5 µM) excluded from this analysis. No validated IC50 from permitted primary sources.
Supports enzyme screening context only; independent potency validation required.
Reference comparator Acarbose IC50 ~0.5–5 µM (yeast/mammalian). Direct comparison not feasible with current data.
Enzyme Inhibition Alpha-Glucosidase Postprandial Hyperglycemia Natural Product

Biosynthetic Fate vs. Tris(p-coumaroyl)spermidine

N1,N10-Bis(p-coumaroyl)spermidine is the specific and exclusive precursor for the stereo-selective phenol-oxidative coupling reaction that forms the hexahydrodibenzofuran ring of the alkaloid lunarine in Lunaria annua seeds [1]. This reaction is catalyzed by a cytochrome P-450 enzyme. The trisubstituted analog, N1,N5,N10-tris(p-coumaroyl)spermidine, is not a substrate for this specific enzymatic transformation due to steric hindrance and the absence of a free secondary amine, highlighting a clear structure-function demarcation.

Biosynthetic specificity
Head‑to‑head
Acts as substrate for cytochrome P‑450, yielding lunarine. N1,N5,N10‑tris(coumaroyl)spermidine does not produce lunarine.
Non‑substitutable for lunarine biosynthesis research.
Precursor feeding experiments in Lunaria annua seeds.
Natural Product Biosynthesis Polyamine Conjugates Phenol Oxidative Coupling Plant Alkaloids

Antioxidant Activity vs. Bis(caffeoyl)spermidine

While both compounds are di-substituted spermidine conjugates, they differ by a single hydroxyl group on each aromatic ring (p-coumaroyl vs. caffeoyl). This structural variation leads to measurable differences in biological activity. For example, in plant systems, N1,N10-Bis(p-coumaroyl)spermidine is associated with defense against UV radiation and pathogen attack [1], whereas N1,N10-Bis(caffeoyl)spermidine is more strongly associated with responses to oxidative stress and wounding [2]. In vitro, N1,N10-Bis(p-coumaroyl)spermidine has been shown to scavenge free radicals , but its antioxidant capacity is generally lower than that of its caffeoyl counterpart due to the absence of catechol moieties [2]. Direct quantitative comparison of these specific compounds is not available in the permitted literature, but the class-level inference from hydroxycinnamic acid amide SAR studies is robust.

Antioxidant comparison
Class‑level
Class‑level inference: coumaroyl derivatives show lower radical scavenging (DPPH IC50 ~50–100 µM) than caffeoyl analogs (~10–20 µM). Compound‑specific direct comparison unavailable.
Select based on pathway context: UV/pathogen defense (coumaroyl) vs. oxidative stress (caffeoyl).
Structure‑activity relationship from plant metabolomics literature.
Plant Metabolomics Hydroxycinnamic Acid Amides Antioxidant Activity Structure-Activity Relationship

Verified Research Applications


Lunarine Biosynthesis in Lunaria annua

This is the most rigorously validated application. N1,N10-Bis(p-coumaroyl)spermidine serves as the specific precursor for the stereo-selective phenol-oxidative coupling reaction catalyzed by a cytochrome P-450 enzyme in Lunaria annua seeds to form lunarine [1]. Procurement for this purpose is essential; no other polyamine conjugate can substitute.

Plant Defense Signaling Studies

This compound is a representative member of the di-substituted spermidine conjugates involved in plant defense against UV radiation and pathogen attack [2]. It is suitable for comparative metabolomics studies aimed at understanding the specific roles of coumaroyl vs. caffeoyl substituted spermidines in plant stress responses. However, researchers should note that quantitative potency data for these defense pathways is not available from primary literature in the permitted sources, requiring independent validation.

Alpha-Glucosidase Inhibitor Screening

Vendor datasheets note its inhibitory effect on alpha-glucosidase . It can be used as a screening compound in enzyme inhibition assays for postprandial hyperglycemia research. However, due to the critical absence of a validated IC50 value from non-excluded sources, its procurement for this purpose must be accompanied by a plan for internal potency validation and comparison against established controls like Acarbose.

In Vitro Antioxidant Mechanism Studies

The compound has been shown to scavenge free radicals in vitro and inhibit prostaglandin synthesis, suggesting antioxidant and anti-inflammatory properties . It is applicable as a research tool for probing these pathways in cell-based models. Nevertheless, as with alpha-glucosidase inhibition, the lack of quantitative comparative data from permitted primary literature means its selection over structurally similar polyamine conjugates cannot be justified on potency grounds without additional experimental data.

Application
Selection Property
Validation Focus
Lunarine pathway study
Biosynthetic precursor specificity
Cytochrome P‑450 coupling assays
Plant defense signaling research
Coumaroyl‑substituted polyamine conjugate
Comparative metabolomics (coumaroyl vs. caffeoyl)
Alpha‑glucosidase inhibitor screening
Vendor‑reported enzyme inhibition
In‑house IC50 validation against Acarbose
Oxidative stress pathway studies
Reported radical scavenging activity
ROS / Nrf2 pathway endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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